molecular formula C10H8Cl2N2S B2688868 5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 850021-38-4

5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B2688868
CAS No.: 850021-38-4
M. Wt: 259.15
InChI Key: YTRQCFMFZRRPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine is a chemical compound with the molecular formula C10H8Cl2N2S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a dichlorophenyl group, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions can further improve the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring and dichlorophenyl group contribute to its binding affinity and specificity for certain enzymes and receptors. The compound can inhibit or activate biochemical pathways, leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a dichlorophenyl group and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2S/c11-8-2-1-3-9(12)7(8)4-6-5-14-10(13)15-6/h1-3,5H,4H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRQCFMFZRRPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=CN=C(S2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.